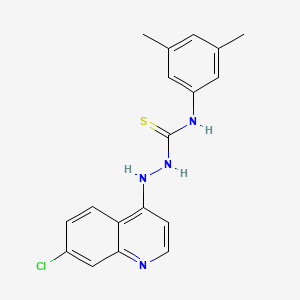![molecular formula C15H16N4O4S B15003848 1'-ethyl-2'-methyl-6'-nitro-2-thioxo-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-4,6(1H,3H)-dione](/img/structure/B15003848.png)
1'-ethyl-2'-methyl-6'-nitro-2-thioxo-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-4,6(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione is a complex heterocyclic compound This compound is notable for its unique spiro structure, which involves a pyrimidine ring fused with a quinoline ring
準備方法
The synthesis of 1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.
Spirocyclization: The pyrimidine derivative is then subjected to spirocyclization with a quinoline derivative. This step often requires the use of strong acids or bases as catalysts.
Functional Group Introduction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反応の分析
1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating agents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thioxo group may interact with thiol-containing enzymes, inhibiting their activity. The compound’s spiro structure allows it to fit into specific binding sites on proteins, modulating their function.
類似化合物との比較
Similar compounds to 1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione include:
1’-ethyl-2’-methyl-6’-nitro-2-oxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione: This compound differs by having an oxo group instead of a thioxo group.
1’-ethyl-2’-methyl-6’-amino-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione: This compound has an amino group instead of a nitro group.
The uniqueness of 1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione lies in its combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C15H16N4O4S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
1'-ethyl-2'-methyl-6'-nitro-2-sulfanylidenespiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-4,6-dione |
InChI |
InChI=1S/C15H16N4O4S/c1-3-18-8(2)15(12(20)16-14(24)17-13(15)21)7-9-6-10(19(22)23)4-5-11(9)18/h4-6,8H,3,7H2,1-2H3,(H2,16,17,20,21,24) |
InChIキー |
VWXCYBGSTRAXHZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(C2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)NC(=S)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid](/img/structure/B15003798.png)
![ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B15003803.png)
![2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide](/img/structure/B15003807.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B15003812.png)
![Methyl 4-[(2,4-difluorophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B15003818.png)
![7-[4-(methylsulfanyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003825.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15003827.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B15003840.png)
![1',3'-dimethyl-8-nitro-2'-thioxo-1,2,2',3,3',4,4a,6-octahydro-1'H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'-dione](/img/structure/B15003841.png)
![3-{[4-Nitro-2-(trifluoromethyl)phenyl]amino}propyl (3-chlorophenyl)carbamate](/img/structure/B15003855.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B15003856.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(1-naphthyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15003857.png)
![ethyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15003867.png)
